molecular formula C19H18N4O4S B2689924 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-95-0

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2689924
CAS No.: 2097896-95-0
M. Wt: 398.44
InChI Key: ZVUAYOJPGYYROC-UHFFFAOYSA-N
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Description

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a combination of oxazole, benzene, sulfonyl, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclodehydration of appropriate precursors under acidic conditions.

    Coupling with piperazine and pyridine: The final steps involve coupling reactions to attach the piperazine and pyridine rings, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s properties may be leveraged in the development of new materials with specific electronic or photonic characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares the oxazole and benzenesulfonyl moieties but lacks the piperazine and pyridine rings.

    1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound features a piperazine ring and an aromatic system but differs in the specific substituents and ring structures.

Uniqueness

The uniqueness of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one lies in its combination of multiple heterocyclic and aromatic rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-21-18(13-27-14)15-4-6-17(7-5-15)28(25,26)22-9-10-23(19(24)12-22)16-3-2-8-20-11-16/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUAYOJPGYYROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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